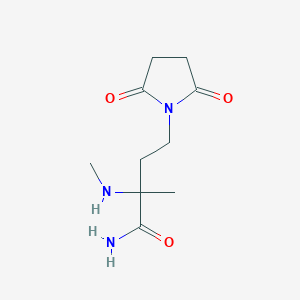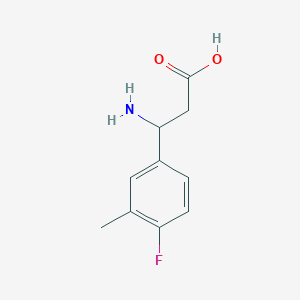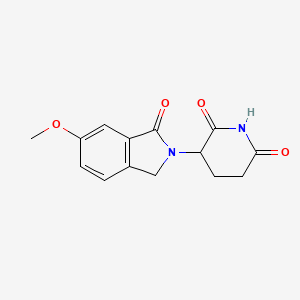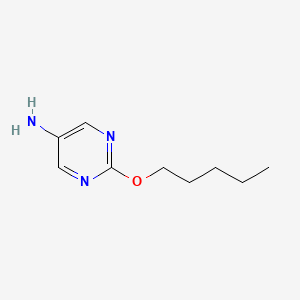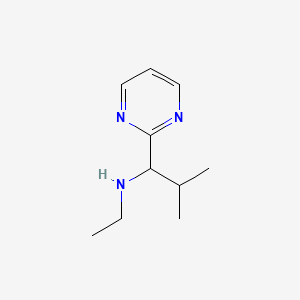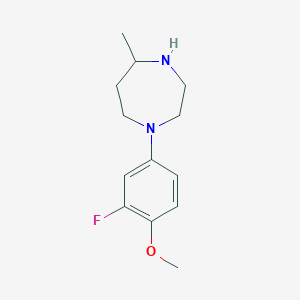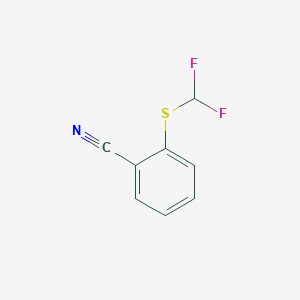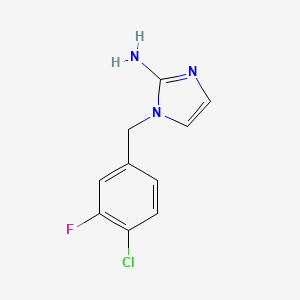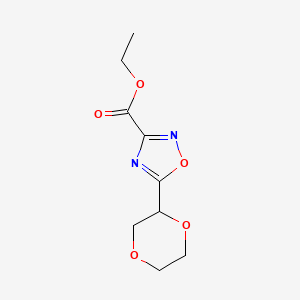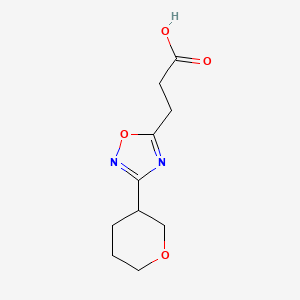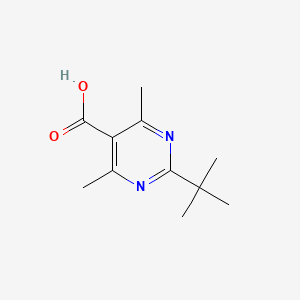
2-Tert-butyl-4,6-dimethylpyrimidine-5-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-4,6-dimethylpyrimidine-5-carboxylicacid is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . This compound is known for its unique structural features, including a pyrimidine ring substituted with tert-butyl and dimethyl groups, which contribute to its distinct chemical properties.
Métodos De Preparación
The synthesis of 2-Tert-butyl-4,6-dimethylpyrimidine-5-carboxylicacid involves several steps. One common method includes the reaction of 2,4,6-trimethylpyrimidine with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
2-Tert-butyl-4,6-dimethylpyrimidine-5-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of corresponding alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
2-Tert-butyl-4,6-dimethylpyrimidine-5-carboxylicacid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, it serves as a lead compound for the development of new drugs. Its derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Tert-butyl-4,6-dimethylpyrimidine-5-carboxylicacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
2-Tert-butyl-4,6-dimethylpyrimidine-5-carboxylicacid can be compared with other similar compounds, such as:
2,6-Di-tert-butylpyridine: This compound has a similar tert-butyl substitution but differs in the position and number of methyl groups.
4,6-Dimethyl-2-pyrimidyl thiolate: This compound shares the dimethylpyrimidine core but has different substituents at the 2-position.
2-Tert-butyl-4,6-dimethylpyrimidine: This compound lacks the carboxylic acid group, making it less reactive in certain chemical reactions
The uniqueness of this compound lies in its combination of tert-butyl, dimethyl, and carboxylic acid groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H16N2O2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
2-tert-butyl-4,6-dimethylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c1-6-8(9(14)15)7(2)13-10(12-6)11(3,4)5/h1-5H3,(H,14,15) |
Clave InChI |
MQEVJVZJMITFFE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=N1)C(C)(C)C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


